REACTION_CXSMILES
|
[SH:1][CH:2]([CH2:5][SH:6])[CH2:3][OH:4].[CH3:7][C:8]([CH3:10])=O>Cl.C1CCCCC1>[CH3:7][C:8]1([CH3:10])[S:1][CH:2]([CH2:3][OH:4])[CH2:5][S:6]1
|
Name
|
|
Quantity
|
10.18 g
|
Type
|
reactant
|
Smiles
|
SC(CO)CS
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
DISTILLATION
|
Details
|
after fractional distillation of the reaction mixture, 5.85 g of a colorless oil, bp 96°-106° C./1.2-1.5 mm Hg, which
|
Type
|
CUSTOM
|
Details
|
Recrystallization from toluene-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(SCC(S1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |